molecular formula C22H19NO4 B338219 4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid

4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid

Cat. No.: B338219
M. Wt: 361.4 g/mol
InChI Key: VCKMAVWNXCUQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid is an organic compound with a complex structure that includes a biphenyl group, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid typically involves multiple steps, starting with the preparation of the biphenyl-2-yloxy intermediate. This intermediate is then reacted with 4-aminophenyl to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and electrical insulation.

Mechanism of Action

The mechanism of action of 4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: A related compound with similar structural features but different functional groups.

    4-Phenylbenzoic acid: Another compound with a biphenyl core but distinct chemical properties.

Uniqueness

4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid

InChI

InChI=1S/C22H19NO4/c24-21(14-15-22(25)26)23-17-10-12-18(13-11-17)27-20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24)(H,25,26)

InChI Key

VCKMAVWNXCUQNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)NC(=O)CCC(=O)O

Origin of Product

United States

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